molecular formula C22H17NO B291847 2-(1-naphthyl)-N-(2-naphthyl)acetamide

2-(1-naphthyl)-N-(2-naphthyl)acetamide

Cat. No. B291847
M. Wt: 311.4 g/mol
InChI Key: WUZYNTRBFHPGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N-(2-naphthyl)acetamide, also known as N-phenyl-2-naphthylamine, is a synthetic organic compound that has been extensively used in scientific research. It is a type of aromatic amine that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-(2-naphthyl)acetamide is based on its ability to bind to proteins and other biomolecules. It has been shown to bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It has also been shown to interact with DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-naphthyl)-N-(2-naphthyl)acetamide are dependent on its binding to specific biomolecules. It has been shown to affect the activity of enzymes, alter the structure of proteins, and induce protein aggregation. It has also been shown to affect the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-naphthyl)-N-(2-naphthyl)acetamide in lab experiments is its fluorescent properties, which allow for easy detection and monitoring. It is also relatively stable and can be easily synthesized. However, one of the limitations is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 2-(1-naphthyl)-N-(2-naphthyl)acetamide in scientific research. One direction is the development of new fluorescent probes based on its structure. Another direction is the study of its interaction with specific proteins and biomolecules, which can provide insights into their function and regulation. Additionally, the use of 2-(1-naphthyl)-N-(2-naphthyl)acetamide in drug discovery and development is an area of interest, as it has the potential to identify new targets for therapeutic intervention.

Synthesis Methods

The synthesis of 2-(1-naphthyl)-N-(2-naphthyl)acetamide can be achieved through various methods. One of the most common methods is the reduction of 2-(1-naphthyl)-N-(2-naphthyl)acetamideaphthylamine with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 2-naphthylamine with benzoyl chloride in the presence of aluminum chloride, followed by the reduction of the resulting product with sodium borohydride.

Scientific Research Applications

2-(1-naphthyl)-N-(2-naphthyl)acetamide has been extensively used in scientific research as a fluorescent probe. It has been used to study the binding of small molecules to proteins, the conformational changes in proteins, and the interaction between proteins and DNA. It has also been used to study the aggregation of amyloid proteins, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C22H17NO/c24-22(15-19-10-5-9-17-7-3-4-11-21(17)19)23-20-13-12-16-6-1-2-8-18(16)14-20/h1-14H,15H2,(H,23,24)

InChI Key

WUZYNTRBFHPGPG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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